

Crystal Structure of (2,5-Dimethyl-phenyl)-thiourea Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (2,5-Dimethyl-phenyl)-thiourea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **(2,5-Dimethyl-phenyl)-thiourea** derivatives. Thiourea derivatives are a class of organic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Understanding their three-dimensional structure at the atomic level is crucial for structure-based drug design, materials engineering, and for elucidating structure-activity relationships. This document summarizes key crystallographic data, details experimental protocols for their synthesis and analysis, and illustrates the logical workflows and intermolecular interactions that govern their solid-state architecture.

Core Crystal Structure Data

The primary focus of this guide is the well-characterized derivative, 3-Acetyl-1-(2,5-dimethylphenyl)thiourea. For comparative purposes, crystallographic data for several related substituted phenyl-thiourea derivatives are also presented. This comparative approach allows for an understanding of how substituent placement on the phenyl ring influences the crystal packing and molecular conformation.

Crystallographic Parameters

The unit cell parameters and other crystallographic data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea and its isomers or related derivatives are summarized in Table 1. These parameters define the fundamental repeating unit of the crystal lattice.

Co mpo und	For mul a	Mol						α (°)	β (°)	γ (°)	Volu me (\AA^3)	Z
		ar s (Cry stal Syst	Spa ce Gro up	a (\AA)	b (\AA)	c (\AA)					
3-												
Acet												
yl-1-												
(2,5-												
dim	C_{11}											
ethy	H_{14}	222.	Tricli		5.03	10.9	11.0	105.	100.	93.0	573.	
Iphe	N_2O	30	nic	P-1	12(2	329(568(711(020(37(4	31(6	2
nyl) t	S)	6)	7)	5)	5))))
hiou												
rea[
1]												
N-												
Ben												
zoyl												
-N'-												
(2,6-	C_{16}											
dim	H_{16}	284.	Mon		9.50	11.1	14.0		97.8		146	
ethy	N_2O	37	oclin	P2 ₁ /	77(3	226(147(90	23(1	90	8.27	4
Iphe	S		ic	c)	4)	5))			(9)
nyl) t												
hiou												
rea[
2]												
N-	C_{12}	236.	Tricli	P-1	7.80	8.47	10.1	103.	90.3	109.	610.	2
(2,6-	H_{16}	33	nic		69(3	70(3	426(782(42(2	928(07(4	
Dim	N_2O))	3)	2))	2))	
ethy	S											
Iphe												
nyl)-												
N'-												

prop

ano

ylthi

oure

a[3]

3-

Acet

yl-1-

(2-

met	C ₁₀				5.04	20.7	9.94		95.1		103
hylp	H ₁₂	208.	Mon	P2 ₁ /	44(2	019(64(4	90	16(2	90	4.55
hen	N ₂ O	28	oclin	c)	9)))))	4
yl)th	S		ic								(7)

iour

ea[4]

]

3-

Acet

yl-1-

(3-

met	C ₁₀				7.68	14.9	9.53		107.		104
hylp	H ₁₂	208.	Mon	P-1	41(9	43(1	58(9	90	49(1	90	4.32
hen	N ₂ O	29	oclin))))))	4
yl)th	S		ic								(18)

iour

ea[5]

]

3-	C ₉ H	263.	Tricli	P-1	7.72	8.04	10.0	88.0	76.3	66.5	554.
Acet	8Cl ₂	13	nic		9(1)	7(1)	15(1	5(1)	9(1)	7(1)	24(1
yl-1-	N ₂ O)				1)
(2,6-	S										

dichl

orop

hen

yl)th

iour

ea[6

]

Selected Bond Lengths and Angles

The internal geometry of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is detailed in Table 2. These values are crucial for understanding the electronic distribution and steric effects within the molecule.

Bond	Length (Å)	Angle	Value (°)
S1=C7	1.666(2)	N1-C7-N2	115.8(1)
O1=C8	1.213(2)	N1-C7-S1	124.2(1)
N1-C1	1.436(2)	N2-C7-S1	120.0(1)
N1-C7	1.393(2)	C1-N1-C7	126.9(1)
N2-C7	1.353(2)	C7-N2-C8	126.8(1)
N2-C8	1.375(2)	O1-C8-N2	123.5(2)
C1-C2	1.386(2)	O1-C8-C9	121.7(2)
C1-C6	1.385(2)	N2-C8-C9	114.8(1)

Data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea obtained from the NIH PMC database.[1]

Torsion Angles and Molecular Conformation

The conformation of the molecule, particularly the orientation of the side chain relative to the dimethylphenyl ring, is described by torsion angles (Table 3). In 3-Acetyl-1-(2,5-dimethylphenyl)thiourea, the thioamide C=S and amide C=O bonds are in an anti conformation relative to each other.[1] Similarly, the N-H bonds are also anti to one another.[1] The side chain is significantly twisted with respect to the phenyl ring, with a dihedral angle of 79.0(4)°.[1]

Torsion Angle	Value (°)
C6-C1-N1-C7	-100.65(15)
C2-C1-N1-C7	83.44(22)
C1-N1-C7-N2	-177.3(1)
C1-N1-C7-S1	1.9(2)
S1-C7-N2-C8	-3.5(2)
N1-C7-N2-C8	177.3(1)
C7-N2-C8-O1	0.9(3)
C7-N2-C8-C9	-178.6(2)

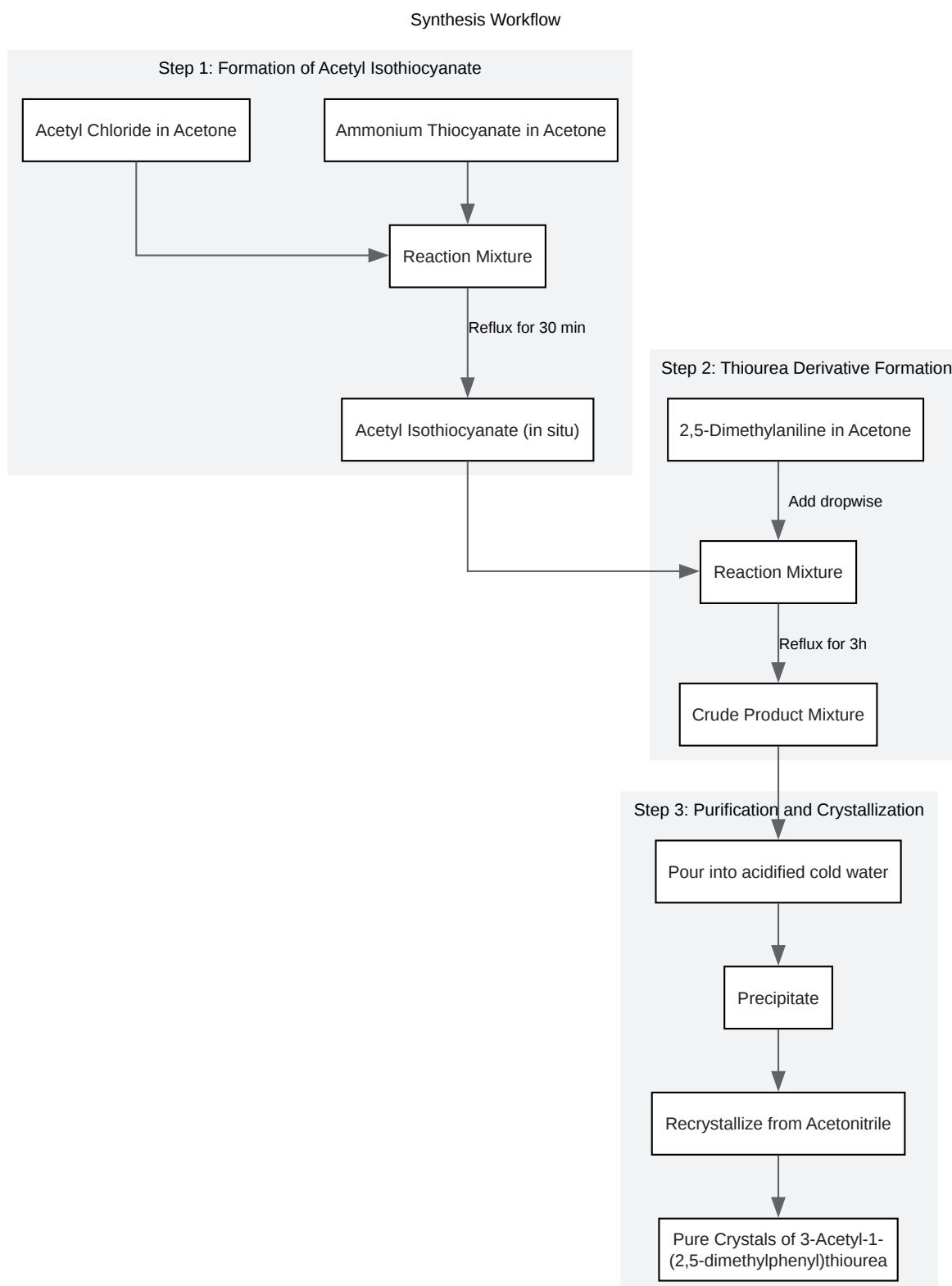
Data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[[1](#)]

Experimental Protocols

The successful synthesis and crystallographic analysis of **(2,5-Dimethyl-phenyl)-thiourea** derivatives require precise experimental procedures. The following sections detail the methodologies cited in the literature for the preparation and characterization of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[[1](#)]

Synthesis

The synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is achieved through a multi-step reaction, which is outlined in the workflow diagram below.[[1](#)]



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Caption: Synthesis workflow for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.

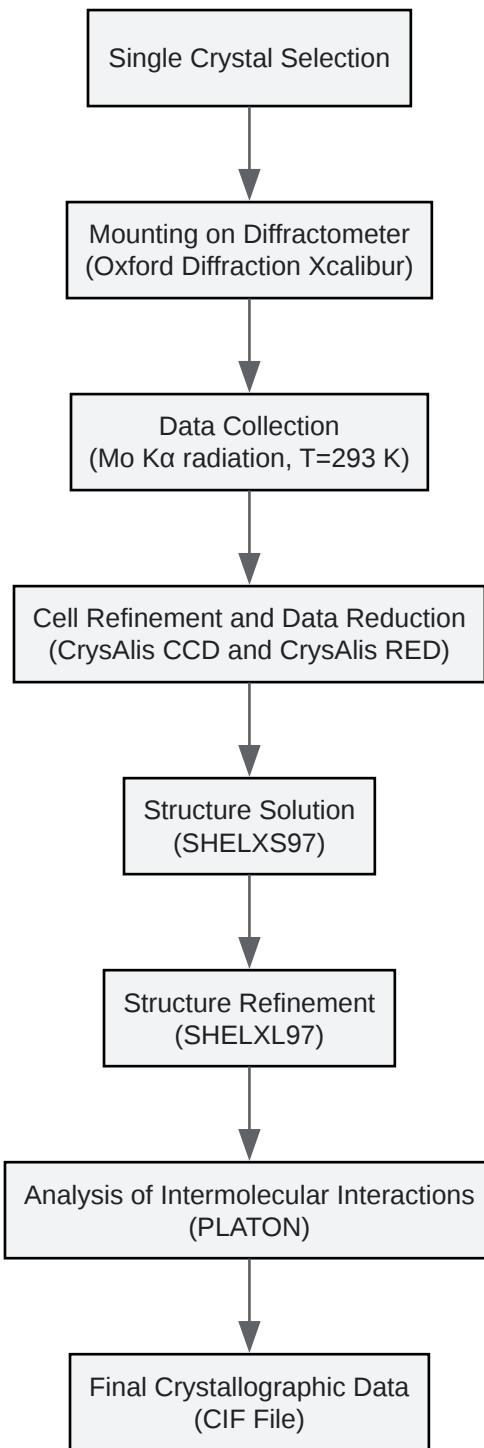
Detailed Procedure:

- A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).[1]
- The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate *in situ*.[1]
- After cooling to room temperature, a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10 ml) is added.[1]
- The mixture is then refluxed for an additional 3 hours.[1]
- The resulting solution is poured into acidified cold water, causing the product to precipitate. [1]
- The precipitate is collected and recrystallized from acetonitrile to yield pure, single crystals suitable for X-ray diffraction.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Crystallographic Analysis Workflow

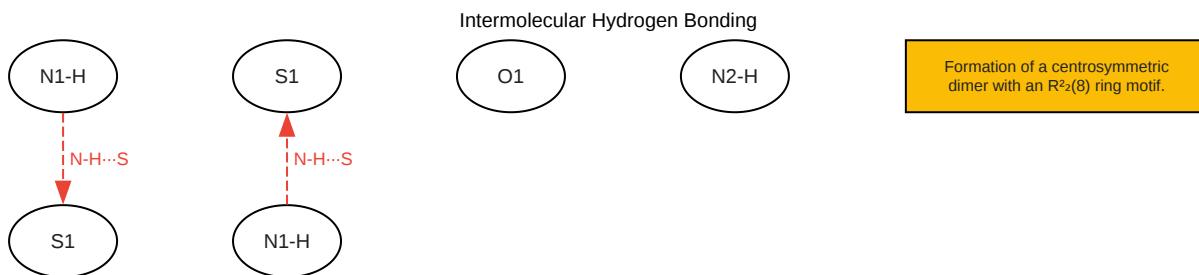
[Click to download full resolution via product page](#)**Caption:** Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement:

- Instrument: Oxford Diffraction Xcalibur diffractometer with a Sapphire CCD detector.[\[1\]](#)
- Radiation: Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- Temperature: Data is typically collected at 293 K.[\[1\]](#)
- Data Reduction: The collected data is processed using software such as CrysAlis RED for absorption corrections and data reduction.[\[1\]](#)
- Structure Solution and Refinement: The crystal structure is solved using direct methods with programs like SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.[\[1\]](#) Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[\[1\]](#)

Intermolecular Interactions and Crystal Packing

The crystal structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is stabilized by a network of intermolecular hydrogen bonds. The most prominent of these is the formation of centrosymmetric dimers through pairs of N-H \cdots S hydrogen bonds.[\[1\]](#) This interaction creates a characteristic $R^{2_2}(8)$ ring motif.



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Caption: Dimer formation via N-H \cdots S hydrogen bonds.

In addition to the strong N-H \cdots S interactions, the molecular conformation is stabilized by an intramolecular N-H \cdots O hydrogen bond, which forms an S(6) ring motif.[\[1\]](#) These hydrogen

bonding patterns are critical in dictating the overall packing of the molecules in the crystal lattice, influencing physical properties such as melting point, solubility, and stability.

Conclusion

The crystal structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea has been comprehensively detailed, providing a foundational dataset for researchers in medicinal chemistry and materials science. The molecule adopts a specific conformation stabilized by both intra- and intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the solid state. The provided experimental protocols offer a clear guide for the synthesis and crystallographic analysis of this and related compounds. The comparative data from other substituted phenyl-thiourea derivatives highlight the subtle yet significant impact of substituent placement on the crystal packing. This in-depth understanding of the solid-state structure is paramount for the rational design of new **(2,5-Dimethyl-phenyl)-thiourea** derivatives with tailored properties for various applications.

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